molecular formula C20H19F2N3O B4511894 2-(6-fluoro-1H-indol-1-yl)-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone

2-(6-fluoro-1H-indol-1-yl)-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone

Cat. No.: B4511894
M. Wt: 355.4 g/mol
InChI Key: NNWOYKCZYZBIKJ-UHFFFAOYSA-N
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Description

2-(6-fluoro-1H-indol-1-yl)-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone is a synthetic organic compound featuring a piperazine core linked to a fluorophenyl group and a 6-fluoroindole moiety via an ethanone bridge. Its molecular formula is C₁₉H₁₈F₂N₃O, with a molecular weight of 357.37 g/mol. The compound’s structure combines pharmacologically relevant motifs:

  • Piperazine ring: A common scaffold in drug design, known for modulating receptor interactions, particularly in neurotransmitter systems (e.g., dopamine, serotonin) .
  • Fluorophenyl group: Enhances metabolic stability and bioavailability through fluorine’s electronegativity and lipophilic effects .
  • 6-Fluoroindole: The fluorine substitution at the indole’s 6-position may influence binding affinity to biological targets such as GPCRs or enzymes .

Piperazine functionalization (e.g., acylation with 4-fluorobenzoyl chloride).

Indole derivatization (e.g., fluorination at the 6-position using electrophilic fluorinating agents).

Coupling reactions (e.g., nucleophilic substitution or amide bond formation) to link the indole and piperazine moieties .

Properties

IUPAC Name

2-(6-fluoroindol-1-yl)-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F2N3O/c21-16-3-5-18(6-4-16)23-9-11-24(12-10-23)20(26)14-25-8-7-15-1-2-17(22)13-19(15)25/h1-8,13H,9-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNWOYKCZYZBIKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CN3C=CC4=C3C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(6-fluoro-1H-indol-1-yl)-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone is a synthetic organic molecule that exhibits significant potential in pharmacology, particularly in neuropharmacology. Its unique structure, featuring an indole ring and a piperazine moiety, allows it to interact with various biological targets, notably serotonin receptors. This article explores its biological activity, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C₁₈H₁₈F₂N₂O, with a molecular weight of approximately 355.4 g/mol. The structure includes:

  • Indole ring : A bicyclic structure that contributes to the compound's ability to modulate neurotransmitter systems.
  • Piperazine moiety : Enhances binding affinity to serotonin receptors.
  • Ethanone functional group : Involved in various chemical reactions, potentially leading to more complex derivatives.

Research indicates that this compound primarily interacts with serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes. These receptors are crucial for mood regulation and cognitive functions. The binding affinity of the compound for these receptors suggests potential applications in treating psychiatric disorders such as depression and anxiety.

Pharmacological Studies

Preliminary studies have shown that this compound exhibits significant activity against various biological targets:

Activity TypeDescriptionReference
Serotonin Receptor Binding Exhibits significant affinity for 5-HT1A and 5-HT2A receptors.
Antidepressant Potential May act as a candidate for treating depression due to its receptor interactions.
Anxiolytic Effects Similar compounds have shown efficacy in reducing anxiety symptoms.

Case Studies

One notable study evaluated the pharmacodynamics of compounds similar to this compound, focusing on their effects on animal models of anxiety and depression. The results indicated that these compounds significantly reduced anxiety-like behaviors in rodents, supporting their potential as therapeutic agents.

Synthesis

The synthesis of this compound typically involves multi-step synthetic routes that yield high-purity products suitable for biological testing. A common method includes:

  • Formation of the Indole Ring : Starting from commercially available precursors.
  • Piperazine Attachment : Utilizing nucleophilic substitution reactions.
  • Ethanone Functionalization : Achieving the final structure through condensation reactions.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

Compound NameStructure TypeUnique Features
5-Fluoroindole Indole derivativeSimpler structure; less complex pharmacology
4-Fluorophenylpiperazine Piperazine derivativeLacks indole moiety; different biological profile
Sertraline SSRIEstablished antidepressant; broader clinical use
Fluoxetine SSRIWell-studied with known efficacy in depression

The dual functionality of this compound as both an indole and piperazine derivative suggests distinct pharmacological properties compared to simpler analogs.

Scientific Research Applications

Neuropharmacology

Research indicates that 2-(6-fluoro-1H-indol-1-yl)-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone interacts with serotonin receptors, specifically the 5-HT1A and 5-HT2A subtypes. These receptors are crucial in mood regulation and cognitive functions, making this compound a candidate for further investigation in the treatment of anxiety and depression.

Binding Affinity Studies

Preliminary studies have employed radiolabeled ligands and competitive binding assays to assess the compound's affinity for serotonin receptors. Results suggest a significant binding affinity, indicating potential therapeutic effects. Such studies are essential for elucidating the pharmacodynamics and side effects associated with the compound.

Case Studies and Research Findings

Several studies have explored the therapeutic potential of similar compounds in treating CNS disorders:

  • Allosteric Modulators of GPCRs : Research has demonstrated that compounds targeting G protein-coupled receptors (GPCRs) can offer novel treatment strategies for CNS disorders, indicating a promising avenue for further exploration with indole derivatives like our compound .
  • Antidepressant Activity : Studies comparing various indole derivatives have shown that modifications can significantly alter their binding affinity and efficacy at serotonin receptors, providing insights into optimizing compounds for therapeutic use .
  • Preclinical Trials : Ongoing preclinical trials are assessing the efficacy of related compounds in animal models, focusing on behavioral responses indicative of antidepressant activity .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The fluorine substituents on the aromatic rings facilitate nucleophilic aromatic substitution (NAS) . The 6-fluoro group on the indole ring undergoes substitution with nucleophiles such as amines or alkoxides under mild conditions due to electron-withdrawing effects enhancing ring activation. For example:

  • Reaction with morpholine : Substitution at the 6-position yields morpholine-substituted indole derivatives at 60–70°C in DMF.

Reaction Type Reagent Conditions Product
NASMorpholineDMF, 60–70°C, 6–8 hoursMorpholine-substituted indole derivative

Electrophilic Aromatic Substitution (EAS)

The indole moiety participates in electrophilic substitutions at the 5-position due to its electron-rich nature. Reactions with nitrating agents or acyl chlorides proceed selectively:

  • Nitration : Using a HNO₃/H₂SO₄ mixture introduces a nitro group at the 5-position.

  • Friedel-Crafts Acylation : Acetyl chloride/AlCl₃ yields 5-acetyl derivatives.

Reaction Type Reagent Conditions Product
NitrationHNO₃/H₂SO₄0–5°C, 2 hours5-Nitroindole derivative
AcylationAcetyl chloride/AlCl₃Reflux in DCM, 4 hours5-Acetylindole derivative

Condensation Reactions at the Ethanone Group

The ketone group undergoes condensation with hydrazines or primary amines to form hydrazones or Schiff bases, respectively. These reactions are critical for generating bioactive derivatives:

  • Hydrazone Formation : Reacting with hydrazine hydrate in ethanol produces hydrazones with >85% yield.

Reaction Type Reagent Conditions Product
CondensationHydrazine hydrateEthanol, reflux, 3 hoursHydrazone derivative

Piperazine Ring Functionalization

The piperazine ring undergoes alkylation or sulfonation at the nitrogen atoms. For example:

  • Sulfonation : Reaction with methanesulfonyl chloride in pyridine introduces a sulfonyl group, enhancing metabolic stability.

Reaction Type Reagent Conditions Product
SulfonationMethanesulfonyl chloridePyridine, RT, 12 hoursSulfonated piperazine derivative

Comparative Reactivity with Structural Analogs

Key differences in reactivity compared to related compounds:

Compound Reactivity Profile
5-FluoroindoleLimited to EAS at positions 4/6; no piperazine-mediated reactions
4-FluorophenylpiperazineLacks indole-based NAS/EAS; reactive only at piperazine nitrogens
Target CompoundCombines indole NAS/EAS, piperazine alkylation, and ketone condensation

Comparison with Similar Compounds

Physicochemical Properties :

  • Predicted to be a solid at room temperature with moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to hydrophobic indole and fluorophenyl groups.
  • Thermal stability is inferred from similar compounds, with decomposition temperatures likely exceeding 200°C .

Comparison with Similar Compounds

The compound’s structural and functional analogs are summarized below, highlighting key differences in substituents, biological activity, and physicochemical properties.

Table 1: Comparative Analysis of Piperazine-Indole Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Biological Activities Reference
2-(6-fluoro-1H-indol-1-yl)-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone 6-fluoroindole, 4-fluorophenyl C₁₉H₁₈F₂N₃O 357.37 Hypothesized serotonin/dopamine receptor modulation (inferred)
2-(4-fluorophenyl)-1-{4-[(1-methyl-1H-indol-3-yl)carbonyl]piperazin-1-yl}ethanone 1-methylindole-3-yl, 4-fluorophenyl C₂₀H₁₉F N₃O₂ 344.38 Anticancer activity (PARP inhibition), CNS targeting
2-(4-fluorophenyl)-1-{4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}ethanone 1-methylindole-2-yl, 4-fluorophenyl C₁₈H₁₈F N₃O 343.36 Enhanced receptor binding due to indole-2 substitution
1-[4-(4-chlorophenyl)piperazin-1-yl]-2-(7-methoxy-1H-indol-1-yl)ethanone 7-methoxyindole, 4-chlorophenyl C₁₉H₁₈Cl N₃O₂ 371.82 Antipsychotic potential (5-HT₂A/D₂ receptor affinity)
2-((4-Fluorophenyl)thio)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone 4-fluorophenylthio, trifluoromethylpyrimidine C₁₇H₁₃F₄N₃OS 407.37 PARP inhibition, anticancer activity

Key Structural and Functional Insights

Substituent Effects on Bioactivity

  • Fluorine Position : The 6-fluoroindole in the target compound may confer distinct receptor selectivity compared to 3- or 2-substituted indoles. For example, 1-methylindole-3-yl derivatives () exhibit stronger PARP inhibition, while 7-methoxyindole analogs () show serotonin receptor affinity.
  • Piperazine Modifications : Replacement of the fluorophenyl group with chlorophenyl () or trifluoromethylpyrimidine () alters metabolic stability and target engagement. Chlorophenyl derivatives often enhance CNS penetration due to increased lipophilicity.

Pharmacokinetic Differences

  • Solubility : The trifluoromethylpyrimidine analog () has lower aqueous solubility than the target compound due to its bulkier, hydrophobic substituents.
  • Metabolic Stability : Fluorine at the indole’s 6-position (target compound) likely reduces oxidative metabolism compared to unsubstituted indoles .

Therapeutic Potential

  • Anticancer Applications : Compounds with trifluoromethylpyrimidine () or PARP-targeting motifs exhibit superior cytotoxicity in vitro compared to the target compound.
  • Neuropsychiatric Applications : The 7-methoxyindole-chlorophenyl derivative () shows promise in preclinical models of schizophrenia, whereas the target compound’s dual fluorination may optimize blood-brain barrier penetration for CNS disorders.

Q & A

Q. What synthetic routes are commonly employed for the preparation of 2-(6-fluoro-1H-indol-1-yl)-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone?

The synthesis typically involves multi-step reactions, including:

  • Friedel-Crafts acylation to introduce the ethanone group, using acyl chlorides and Lewis acid catalysts (e.g., AlCl₃) .
  • N-alkylation of the indole moiety with a pre-functionalized piperazine derivative.
  • Fluorination steps, such as nucleophilic aromatic substitution, to install fluorine atoms on the indole and phenyl rings.
    Key challenges include optimizing reaction conditions (e.g., temperature, solvent polarity) to avoid side reactions like over-fluorination or piperazine ring decomposition.

Q. How can the molecular structure of this compound be validated experimentally?

  • X-ray crystallography : Resolve the crystal structure to confirm stereochemistry and bond lengths/angles, as demonstrated for structurally related piperazine-indole derivatives .
  • NMR spectroscopy : Use ¹⁹F NMR to verify fluorine positions and ¹H/¹³C NMR to assign aromatic and aliphatic proton environments.
  • Mass spectrometry : High-resolution MS (HRMS) ensures molecular weight accuracy and detects isotopic patterns consistent with fluorine substitution .

Q. What receptor selectivity profiles are associated with this compound?

The compound’s piperazine and fluorinated aryl motifs suggest affinity for:

  • Serotonin (5-HT) receptors , particularly 5-HT₁A and 5-HT₂A, due to structural similarity to known ligands .
  • Dopamine D₂/D₃ receptors , as fluorophenyl-piperazine derivatives often exhibit cross-reactivity.
    Experimental validation requires radioligand binding assays using transfected cell lines expressing target receptors.

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) predict the compound’s binding mode to neurological targets?

  • Docking software (AutoDock Vina, Schrödinger) : Simulate interactions between the compound’s fluorophenyl and piperazine groups with receptor active sites (e.g., 5-HT₁A).
  • Free energy calculations (MM-PBSA) : Estimate binding affinity differences caused by fluorine substitution .
  • Validation : Compare docking results with mutagenesis studies (e.g., alanine scanning) to identify critical binding residues.

Q. What metabolic pathways are anticipated for this compound in preclinical studies?

  • Phase I metabolism : Oxidative N-dealkylation of the piperazine ring and hydroxylation of the indole moiety, mediated by CYP450 enzymes (e.g., CYP3A4).
  • Phase II metabolism : Glucuronidation or sulfation of hydroxylated metabolites.
    Fluorine atoms may slow metabolism due to their electron-withdrawing effects, extending half-life . LC-MS/MS is essential for metabolite identification in liver microsome assays.

Q. How can researchers resolve contradictory data in receptor activation assays?

  • Dose-response curves : Test a wide concentration range (nM–µM) to identify off-target effects at higher doses.
  • Functional vs. binding assays : Distinguish between antagonism (binding affinity) and inverse agonism (functional activity).
  • Receptor reserve analysis : Quantify spare receptors to explain discrepancies in potency .

Q. What strategies optimize the compound’s pharmacokinetic properties for CNS penetration?

  • Lipophilicity adjustment : Modify logP via substituents (e.g., methyl groups) to balance blood-brain barrier (BBB) permeability and solubility.
  • P-glycoprotein inhibition : Co-administer inhibitors (e.g., cyclosporine) to reduce efflux.
  • In silico predictors : Use tools like SwissADME to forecast BBB penetration and plasma protein binding .

Q. How do structural modifications (e.g., fluorination position) affect bioactivity?

  • 6-Fluoro vs. 5-Fluoro indole : Fluorine at position 6 may enhance metabolic stability but reduce π-π stacking with aromatic receptor residues.
  • Para-fluorophenyl vs. meta-fluorophenyl : Para substitution on the piperazine ring improves steric compatibility with hydrophobic binding pockets .
    Systematic SAR studies using analog libraries are critical for optimization.

Q. What analytical techniques detect polymorphic forms of this compound?

  • Differential Scanning Calorimetry (DSC) : Identify melting point variations between polymorphs.
  • Powder X-ray Diffraction (PXRD) : Characterize crystalline vs. amorphous phases.
  • Solid-state NMR : Resolve hydrogen-bonding networks influencing stability .

Q. How can researchers mitigate toxicity risks in early-stage trials?

  • AMES testing : Screen for mutagenicity using bacterial reverse mutation assays.
  • hERG inhibition assays : Assess cardiac liability via patch-clamp electrophysiology.
  • In vivo acute toxicity : Dose rodents (10–100 mg/kg) and monitor organ histopathology and serum biomarkers .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(6-fluoro-1H-indol-1-yl)-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone
Reactant of Route 2
Reactant of Route 2
2-(6-fluoro-1H-indol-1-yl)-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone

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